molecular formula C12H13F3N2O2 B1410541 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid CAS No. 1823183-74-9

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid

Cat. No. B1410541
M. Wt: 274.24 g/mol
InChI Key: PCKVSGJSPQKLNA-UHFFFAOYSA-N
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Description

“1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1823183-74-9. It has a molecular weight of 274.24 .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The InChI Code for “1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid” is 1S/C12H13F3N2O2/c13-12(14,15)10-2-1-9(7-16-10)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19) .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are considered to be derived from the unique physicochemical properties of fluorine . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was the determining factor of the regiochemistry of the reaction .


Physical And Chemical Properties Analysis

The compound is in solid form . The unique physicochemical properties of fluorine, which is part of the compound, are considered to be derived from its van der Waals radius (1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Overview of Perfluoroalkyl Chemicals and Environmental Concerns

Perfluoroalkyl chemicals, including derivatives similar to 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid, are widely utilized in numerous industrial and commercial applications due to their unique properties. These substances are known for their persistence in the environment, leading to widespread detection in various ecosystems and organisms. The environmental and biological fate of these compounds, including their potential for bioaccumulation and the resultant health implications, has been a subject of extensive study. Research has specifically focused on understanding the degradation pathways, environmental distribution, and potential toxicity of these compounds, aiming to inform regulatory actions and develop safer alternatives (Liu & Avendaño, 2013).

Biological Activity and Potential for Novel CNS Drugs

The structural features of compounds like 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid, particularly the presence of heterocyclic components such as pyridine, are indicative of potential biological activity. Heterocyclic compounds have been extensively researched for their central nervous system (CNS) effects, which range from antidepressant to convulsant activities. This research has identified functional chemical groups within heterocycles that could serve as lead molecules for the synthesis of novel CNS drugs, highlighting the importance of these compounds in medicinal chemistry (Saganuwan, 2017).

Environmental and Health Risks of Fluorinated Alternatives

In the quest to find safer alternatives to traditional perfluoroalkyl substances, novel fluorinated chemicals have been developed. However, there is growing concern regarding the environmental and health impacts of these alternatives. Studies have pointed out that while these new compounds are intended to reduce the persistence and bioaccumulation risks associated with their predecessors, they may still exhibit significant toxicity and environmental persistence. The need for comprehensive environmental and toxicological assessments of these alternatives is critical to ensure they do not pose similar or even greater risks than the compounds they are intended to replace (Wang et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

TFMP derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)10-2-1-9(7-16-10)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKVSGJSPQKLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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